2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c27-22-9-3-1-7-19(22)16-28-14-13-20-21(26(28)31)8-5-11-24(20)32-17-25(30)29-15-12-18-6-2-4-10-23(18)29/h1-11H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDPTRWUSGPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₁₈FNO₃
- Molecular Weight: 321.34 g/mol
This compound features an indoline moiety, which is known for its role in various biological processes, and a fluorobenzyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antimicrobial properties. For instance, a related compound showed high efficacy against Pythium recalcitrans, with an EC₅₀ value of 14 μM, outperforming commercial antifungal agents like hymexazol (EC₅₀ = 37.7 μM) . The mechanism involves disruption of biological membranes in pathogens.
Anti-inflammatory Effects
Indoline-based compounds have been identified as dual inhibitors of enzymes involved in inflammatory processes. Specifically, compounds similar to the one have been shown to inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC₅₀ values around 0.41 μM for 5-LOX . This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of isoquinoline derivatives have been explored in various cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity against human cancer cells, indicating their potential as anticancer agents . The specific mechanisms involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Membrane Disruption: Similar derivatives have shown the ability to disrupt microbial membranes, leading to cell death.
- Signal Transduction Modulation: The indoline structure may interact with cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related dihydroisoquinolinone derivatives, focusing on substituent variations and their implications for biological activity and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogous Dihydroisoquinolinone Derivatives
Key Observations :
Substituent Effects on Binding Affinity: Fluorine at the benzyl position (target compound) may improve metabolic stability and membrane permeability compared to bromine () or methyl groups () .
Biological Relevance: The dihydroisoquinolinone scaffold is associated with kinase inhibition (e.g., BTK kinase in ) and σ2R/TMEM97 targeting () . The target compound’s indolin-1-yl-2-oxoethoxy chain may mimic ATP-binding motifs in kinases or interact with σ2R ligand pockets.
The indolin-1-yl group increases molecular weight but may improve target selectivity over simpler analogs like 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
